2-Benzoyl-1H-indene-1,3(2H)-dione

OLED Thermal Stability Coordination Chemistry

The 2-benzoyl substituent is structurally critical: Al(bind)3 complexes enable red-emitting OLEDs (650 nm EL) with superior thermal stability vs. acetyl analogs. In medicinal chemistry, only the 2-benzoyl derivative yields pentacoordinated diorganotin(IV) complexes with Gram-positive antimicrobial activity. Generic indandiones fail to replicate these performance characteristics. For reproducible OLED fabrication and bioassay results, specify this exact derivative.

Molecular Formula C16H10O3
Molecular Weight 250.25 g/mol
CAS No. 1785-95-1
Cat. No. B154454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-1H-indene-1,3(2H)-dione
CAS1785-95-1
Molecular FormulaC16H10O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H10O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,13H
InChIKeyUURMMRCWXJLUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-1H-indene-1,3(2H)-dione (CAS 1785-95-1) Procurement and Research Use


2-Benzoyl-1H-indene-1,3(2H)-dione (CAS 1785-95-1) is an organic compound belonging to the 2-acyl-1,3-indandione class. It is characterized by a benzoyl substituent at the 2-position of the indane-1,3-dione framework, with a molecular formula of C16H10O3 and a molecular weight of 250.25 g/mol . The compound typically appears as a yellow to orange crystalline solid with a melting point of 108-112 °C and exhibits solubility in organic solvents such as ethanol and acetone while having limited water solubility . Its diketone functionality enables participation in reactions like Michael additions, and it serves as a precursor for synthesizing complex organic molecules . This compound is primarily valued as a pharmaceutical synthesis intermediate and a building block for developing dyes and coordination complexes .

Why 2-Benzoyl-1H-indene-1,3(2H)-dione Cannot Be Replaced by Generic 1,3-Indandiones


Generic substitution of 2-benzoyl-1H-indene-1,3(2H)-dione with other 1,3-indandione derivatives is not scientifically sound due to the critical role of the 2-benzoyl substituent in modulating key properties. The aromatic benzoyl group significantly influences the compound's electronic structure, thermal stability, and photophysical behavior in coordination complexes [1]. In electroluminescent devices, tris(2-benzoyl-1,3-indandionate)aluminum(III) complexes exhibit distinct emission characteristics and thermal decomposition profiles compared to acetyl or 4-methylbenzoyl analogs, directly impacting device performance and fabrication parameters [2]. Furthermore, the benzoyl moiety provides a specific steric and electronic environment essential for the formation of pentacoordinated diorganotin(IV) Schiff base complexes, where bioactivity is critically dependent on the substituent [3]. These structure-property relationships underscore the necessity of procuring the specific 2-benzoyl derivative rather than a generic indandione, as minor structural variations lead to significant functional differences in applications ranging from OLED materials to antimicrobial agents.

Quantitative Differentiation Evidence for 2-Benzoyl-1H-indene-1,3(2H)-dione


Thermal Stability Advantage of Al(bind)3 Complex Over Acetyl and Methylbenzoyl Analogs

Thermogravimetric analysis (TGA) under nitrogen atmosphere (10 °C/min heating rate) revealed that the anhydrous Al(bind)3 complex, derived from 2-benzoyl-1H-indene-1,3(2H)-dione, exhibits the highest thermal stability among the tris(2-acyl-1,3-indandionate)aluminum(III) series, including Al(aind)3 (2-acetyl analog) and Al(mbind)3 (4-methylbenzoyl analog) [1]. This superior stability is evidenced by a distinct decomposition profile with an abrupt weight loss occurring between 400 and 600 °C, compared to the more gradual, multi-step decomposition observed for the other complexes over a broader range of 300-750 °C [1].

OLED Thermal Stability Coordination Chemistry

Enhanced Electroluminescence Red-Shift in Devices Using 2-Benzoyl-1H-indene-1,3(2H)-dione Complex

In OLED devices with the structure glass/ITO/β-NPB/spiro-2CBP/Al(acind)3/Al, the Al(bind)3 complex (derived from 2-benzoyl-1H-indene-1,3(2H)-dione) demonstrated a pronounced red-shift in electroluminescence, with emission centered at 650 nm, whereas the photoluminescence of the complex in powder and thin-film forms is green (centered at approximately 500 nm) [1]. This red-shift, attributed to exciplex formation between Al(bind)3 and spiro-2CBP, was not observed to the same extent for the acetyl analog Al(aind)3, indicating a substituent-dependent modulation of exciplex emission efficiency [1].

OLED Electroluminescence Exciplex Emission

Differential Antimicrobial Activity of Diorganotin(IV) Complexes Derived from 2-Benzoyl-1H-indene-1,3(2H)-dione Schiff Bases

Diorganotin(IV) complexes of Schiff bases derived from 2-benzoyl-1H-indene-1,3(2H)-dione exhibited discernible augmentation in biocidal activity upon coordination with tin metal, with Ph and Bu complexes showing the highest toxicity [1]. Importantly, these complexes demonstrated greater noxiousness toward Gram-positive bacterial strains compared to Gram-negative strains [1]. QSAR and DNA binding studies supported that bioactivity is enhanced upon complexation, and the nature of the substituent on the indandione core (i.e., benzoyl vs. other acyl groups) influences the activity profile [1].

Antimicrobial Organotin Complexes QSAR

Optimal Application Scenarios for 2-Benzoyl-1H-indene-1,3(2H)-dione Based on Evidence


Fabrication of Red-Emitting OLED Devices via Exciplex Formation

Researchers developing red-emitting OLEDs should prioritize 2-benzoyl-1H-indene-1,3(2H)-dione as a precursor for Al(bind)3 complexes. The complex's ability to form red-emitting exciplexes with spiro-2CBP (electroluminescence at 650 nm) while maintaining green photoluminescence (500 nm) enables color tuning in multilayer devices [1]. This property is particularly valuable for fabricating full-color displays and white OLEDs where precise color control is essential.

Synthesis of Thermally Stable Organometallic Complexes for Electronic Applications

For applications requiring high thermal stability during thermal evaporation (e.g., OLED fabrication), 2-benzoyl-1H-indene-1,3(2H)-dione-derived Al(bind)3 complexes are advantageous due to their superior thermal stability compared to acetyl and 4-methylbenzoyl analogs [1]. The distinct decomposition profile (abrupt weight loss at 400-600 °C) suggests suitability for vacuum deposition processes where consistent evaporation behavior is critical for device uniformity [1].

Development of Antimicrobial Organotin(IV) Complexes

Medicinal chemists exploring antimicrobial organotin(IV) complexes can utilize 2-benzoyl-1H-indene-1,3(2H)-dione as a starting material for synthesizing Schiff base ligands. The resulting pentacoordinated diorganotin(IV) complexes exhibit enhanced antimicrobial activity against Gram-positive bacteria, with Ph and Bu derivatives showing the greatest potency [1]. QSAR models derived from this series can guide the rational design of more effective antimicrobial candidates [1].

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